molecular formula C11H13F3N2 B6361783 1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS No. 1240565-28-9

1-[(2,4,5-Trifluorophenyl)methyl]piperazine

Cat. No.: B6361783
CAS No.: 1240565-28-9
M. Wt: 230.23 g/mol
InChI Key: QXWKJJROQOEMCC-UHFFFAOYSA-N
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Description

Researchers can order 1-[(2,4,5-Trifluorophenyl)methyl]piperazine, a chemical compound of interest in medicinal chemistry. While specific pharmacological data on this exact agent is not widely published in the available literature, it belongs to the piperazine chemical class, a well-established "privileged scaffold" in drug discovery . Piperazine derivatives are recognized for their broad and potent biological activities and are frequently investigated for their potential interactions with various central nervous system targets . Related compounds, such as Trifluoromethylphenylpiperazine (TFMPP), are known to act as serotonin receptor agonists, demonstrating affinity for several receptor subtypes including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C . This suggests that novel piperazine derivatives like this compound may hold significant research value for probing serotonergic systems or other biological pathways. Piperazine-based structures are explored across numerous research fields, including as potential anticancer agents that can induce apoptosis in cell lines , antimicrobials, and antidepressants . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4,5-trifluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-9-6-11(14)10(13)5-8(9)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKJJROQOEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations and Molecular Target Interactions

Receptor Binding and Modulation Studies of Piperazine (B1678402) Derivatives

Phenylpiperazine derivatives are recognized for their broad-spectrum activity across multiple neurotransmitter systems. Their molecular structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), influencing signaling pathways crucial for neuronal communication.

Serotonergic (5-HT) Receptor System Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C)

The serotonergic system is a primary target for many phenylpiperazine compounds. These derivatives often exhibit complex interactions, acting as agonists, antagonists, or partial agonists at different 5-HT receptor subtypes. ncats.io

Derivatives such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have been extensively studied. TFMPP functions as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor. ncats.io The stimulus effects of mCPP are thought to be primarily mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov This dual activity highlights the nuanced pharmacology of this class of compounds.

The affinity of these compounds for various 5-HT receptor subtypes can vary. For instance, mCPP demonstrates roughly equivalent potency across multiple 5-HT receptor subtypes, with IC50 values in the range of 360 to 1300 nM in human brain membranes. nih.gov The long-chain arylpiperazine scaffold is considered a versatile template for designing CNS drugs targeting serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The specific substitutions on the phenyl ring and modifications to the piperazine structure are critical in determining the affinity and functional activity at each receptor subtype. mdpi.com

Table 1: Serotonergic Receptor Interactions of Phenylpiperazine Analogs
CompoundReceptor TargetActivity/Affinity
1-(3-trifluoromethylphenyl)piperazine (TFMPP)5-HT1A, 5-HT1B, 5-HT1D, 5-HT2CFull Agonist ncats.io
1-(3-trifluoromethylphenyl)piperazine (TFMPP)5-HT2AWeak Partial Agonist / Antagonist ncats.io
1-(3-chlorophenyl)piperazine (mCPP)5-HT2CAgonist nih.govcore.ac.uk
1-(3-chlorophenyl)piperazine (mCPP)5-HT2AAntagonist nih.gov
1-(3-chlorophenyl)piperazine (mCPP)Multiple 5-HT SubtypesIC50: 360 - 1300 nM nih.gov

Neurokinin-1 (NK1) Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonists represent a distinct class of compounds investigated for various therapeutic applications. wikipedia.orgdrugbank.com The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain, inflammation, and mood regulation. nih.gov Antagonism at this receptor has been explored as a novel mechanism for antidepressant and antiemetic therapies. nih.govresearchgate.net While direct data on 1-[(2,4,5-Trifluorophenyl)methyl]piperazine is limited in this context, the broader class of CNS-active compounds often undergoes screening for NK1 activity. Drugs targeting the NK1 receptor can modulate neuronal activity in key brain regions like the dorsal raphe nucleus, which is a primary source of serotonin, suggesting a potential interplay between the NK1 and serotonergic systems. nih.govresearchgate.net

Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Interactions

Recent research has focused on developing dual-target ligands that interact with both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). ugr.esnih.govnih.gov The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. nih.gov The σ1R is a unique ligand-regulated chaperone protein involved in various cellular functions and implicated in neuropsychiatric and pain disorders. nih.gov

Studies on a series of piperazine and piperidine (B6355638) derivatives have shown that structural modifications can significantly influence affinity for these two receptors. ugr.esresearchgate.net Interestingly, the replacement of a piperidine moiety with a piperazine core has been shown to dramatically alter the affinity for the σ1R while maintaining high affinity for the H3R. ugr.esnih.gov This highlights the piperazine structure as a critical element for achieving a dual H3/σ1 receptor activity profile, which is being explored for novel pain therapies. ugr.esnih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

Beyond receptor modulation, certain chemical scaffolds, including those containing piperazine, are investigated for their ability to inhibit key enzymes involved in physiological and pathological processes.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. nih.gov It inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govyoutube.com By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govyoutube.com

DPP-4 inhibitors, known as "gliptins," are an established class of oral medications for the management of type 2 diabetes mellitus. nih.govyoutube.com The development of novel DPP-4 inhibitors involves exploring various chemical scaffolds, including heterocyclic compounds, to identify structures that can effectively bind to the active site of the enzyme. nih.gov While specific studies on this compound as a DPP-4 inhibitor are not prominent in the reviewed literature, the piperazine moiety is a common feature in medicinal chemistry and its derivatives are often screened for various enzymatic activities as part of drug discovery programs.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

There is currently no publicly available scientific literature or data from preclinical studies that have investigated the inhibitory activity of this compound against monoamine oxidase B (MAO-B) or other MAO isoforms. Consequently, its potential as a MAO inhibitor remains uncharacterized.

Cholinesterase (AChE, BChE) Inhibition

An extensive review of scientific databases and literature reveals no published research on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The inhibitory potential of this specific compound against these key enzymes in cholinergic neurotransmission has not been reported.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

There are no available preclinical data concerning the interaction between this compound and the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). Its capacity to inhibit either of the IMPDH isoforms (IMPDH1 or IMPDH2) has not been evaluated in any published study.

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Scientific investigation into the potential inhibitory effects of this compound on equilibrative nucleoside transporters (ENTs), such as ENT1 or ENT2, has not been documented in the peer-reviewed literature. Therefore, its profile as a potential ENT inhibitor is unknown.

Other Enzyme Targets and Metabolic Pathway Interactions

Beyond the specific targets mentioned above, there is a lack of published research exploring the broader enzymatic and metabolic pathway interactions of this compound. Its effects on other significant enzyme systems or metabolic routes have not been a subject of published preclinical investigation.

Cellular and Subcellular Mechanistic Investigations

Modulation of Intracellular Signaling Pathways

There are no published studies detailing the effects of this compound on any intracellular signaling pathways. Research into how this compound might modulate cellular and subcellular mechanisms has not been reported in the scientific literature.

Investigation of Antifungal and Antibacterial Mechanisms of Action

Derivatives incorporating the piperazine and trifluoromethylphenyl moieties have demonstrated significant antimicrobial properties through diverse mechanisms.

Antifungal Mechanisms: The antifungal strategy of piperazine derivatives often involves the disruption of key fungal virulence factors rather than direct fungicidal action. For instance, certain (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been shown to interfere with the morphological transition of Candida albicans from its yeast form to the more invasive hyphal form. nih.gov This transition is a critical step for tissue invasion and virulence; its inhibition represents a promising anti-virulence strategy. nih.gov These compounds have also been observed to inhibit the formation of C. albicans biofilms, which are crucial for the establishment of persistent infections on medical devices and host tissues. nih.gov

Antibacterial Mechanisms: The antibacterial mechanisms of action for related compounds are multifaceted. Fluoroquinolone derivatives that incorporate a piperazinyl substituent, such as norfloxacin, exert their effects by targeting essential bacterial enzymes. nih.gov In Gram-negative bacteria like Escherichia coli, the primary target is DNA gyrase, while in Gram-positive bacteria such as Staphylococcus aureus, it is topoisomerase IV. nih.gov Inhibition of these enzymes disrupts DNA replication and repair, leading to double-strand DNA breaks and ultimately, bacterial cell death. nih.gov

Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Investigations into their mode of action suggest that these compounds have a global effect on bacterial cell function, as evidenced by broad inhibitory effects in macromolecular synthesis assays. nih.gov They are also effective in preventing and eradicating bacterial biofilms. nih.gov

Table 1: Summary of Antimicrobial Mechanisms for Related Piperazine Derivatives

Mechanism of Action Target Organism/Process Molecular Target/Effect Reference(s)
Anti-Virulence Candida albicans Inhibition of yeast-to-hyphae morphological transition nih.gov
Biofilm Inhibition Candida albicans, MRSA Prevention of biofilm formation and eradication of preformed biofilms nih.govnih.gov
DNA Replication Disruption Gram-negative & Gram-positive bacteria Inhibition of DNA gyrase and topoisomerase IV nih.gov
Global Function Inhibition Gram-positive bacteria Broad inhibition of macromolecular synthesis nih.gov

Exploration of Neuroprotective Mechanisms

Compounds structurally related to this compound have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to the modulation of multiple signaling pathways.

One key mechanism involves the activation of the Tropomyosin receptor kinase B (TRKB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Certain coumarin (B35378) derivatives have been shown to directly bind to TRKB, triggering downstream signaling cascades, including the ERK and PI3K-AKT pathways. mdpi.com This activation leads to an increase in the transcription factor CREB (cAMP-response-element binding protein), which subsequently upregulates the expression of BDNF and anti-apoptotic proteins like BCL2. mdpi.com This cascade ultimately reduces the activity of executioner caspases (e.g., caspase-3, -6) and promotes neurite outgrowth, counteracting neurotoxic insults. mdpi.com

In models of Parkinson's disease, a derivative of tetramethylpyrazine demonstrated the ability to increase the survival of dopaminergic neurons and restore dopamine (B1211576) levels. nih.gov This was achieved by modulating the Akt/GSK3β signaling pathway, which in turn restored the expression of crucial transcriptional regulators like myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α). nih.gov Additionally, the compound was found to promote adult neurogenesis by activating the BDNF/CREB pathway. nih.gov Other related heterocyclic derivatives have shown neuroprotection through mechanisms such as cholinesterase inhibition and scavenging of reactive oxygen species (ROS). nih.gov

Table 2: Key Neuroprotective Pathways Modulated by Related Compounds

Pathway Key Proteins/Mediators Outcome Reference(s)
TRKB Signaling TRKB, ERK, PI3K-AKT, CREB, BDNF Reduced caspase activity, increased neurite outgrowth mdpi.com
Akt/GSK3β Signaling Akt, GSK3β, MEF2D, PGC1α Increased survival of dopaminergic neurons nih.gov
BDNF/CREB Pathway BDNF, CREB Promotion of adult neurogenesis nih.gov
Wnt/β-catenin Pathway GSK3, β-catenin Neuroprotection against Aβ1-42 burden nih.gov

Mechanisms of Action in Anti-ischemic Contexts

The piperazine derivative trimetazidine (B612337) is a well-characterized anti-ischemic agent that acts as a metabolic modulator in myocardial cells. nih.gov Its primary mechanism involves the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial β-oxidation of free fatty acids (FFAs). nih.gov

During ischemia, the lack of oxygen impairs aerobic metabolism. While FFA oxidation yields more ATP per molecule, it consumes more oxygen than glucose oxidation. By inhibiting FFA β-oxidation, trimetazidine forces a metabolic shift towards glucose oxidation. nih.gov This pathway is more efficient in terms of oxygen consumption, leading to several beneficial effects:

Decreased Oxygen Demand: More ATP is produced per unit of oxygen consumed.

Reduced Intracellular Acidosis: The switch to glucose oxidation limits the production of protons.

Limited Calcium Overload: Reduced acidosis helps maintain ionic homeostasis and prevents the accumulation of intracellular calcium ions. nih.gov

This metabolic reprogramming helps preserve the energy status of cardiac myocytes during ischemic events, improving cardiac function and reducing damage. nih.gov Additionally, trimetazidine has been shown to enhance the mechanical resistance of the sarcolemma, protecting myocardial cells from apoptosis during reperfusion injury. nih.gov

Impact on Cancer Cell Processes (e.g., Apoptosis, Autophagy)

Derivatives containing the trifluoromethylphenylpiperazine scaffold have demonstrated potent anticancer activity by modulating fundamental cellular processes like apoptosis and autophagy.

Induction of Apoptosis: A prominent mechanism is the induction of caspase-dependent apoptosis. Studies on novel piperazine derivatives show they can inhibit multiple oncogenic signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov Inhibition of these pathways disrupts survival signals, leading to the activation of the apoptotic cascade. Another piperazine compound, CB01, was found to trigger the intrinsic (mitochondrial) pathway of apoptosis. researchgate.net This was confirmed by the observed upregulation of pro-apoptotic protein Bax, the release of cytochrome c from mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3. researchgate.net

Modulation of Autophagy: The role of these compounds in autophagy is complex and can be context-dependent. Trifluoperazine (TFP), which contains a trifluoromethylphenyl group, has been shown to induce apoptosis in multiple myeloma cells by inhibiting autophagy. nih.govresearchgate.net TFP was found to target the nuclear protein 1 (NUPR1), and this interaction leads to a blockage of the autophagic flux, which in turn sensitizes the cancer cells to apoptosis. nih.govresearchgate.net This finding highlights a therapeutic strategy where the inhibition of a protective autophagy process can enhance cancer cell death.

Table 3: Mechanisms of Action in Cancer Cells for Related Piperazine Derivatives

Cellular Process Mechanism/Pathway Key Molecular Events Reference(s)
Apoptosis Inhibition of Pro-Survival Signaling Downregulation of PI3K/AKT, Src, and BCR-ABL pathways nih.gov
Apoptosis Activation of Intrinsic Pathway Upregulation of Bax, cytochrome c release, activation of caspase-9 and -3 researchgate.net
Autophagy Inhibition of Autophagic Flux Targeting of NUPR1, leading to suppression of autophagy and subsequent apoptosis nih.govresearchgate.net

In Vitro and Ex Vivo Biological Activity Assays for Derivative Evaluation

A diverse array of in vitro and ex vivo assays is employed to systematically evaluate the biological activity of this compound derivatives and to elucidate their mechanisms of action. These assays provide quantitative data on efficacy, potency, and cellular effects.

Antimicrobial Activity Assays:

Minimum Inhibitory Concentration (MIC) Assay: This is a standard method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution methods. nih.gov

Biofilm Inhibition and Eradication Assays: These assays quantify the ability of a compound to prevent the formation of biofilms on a surface or to destroy pre-existing biofilms, often using crystal violet staining or metabolic activity indicators. nih.gov

Neuroprotective Activity Assays:

Enzyme Inhibition Assays: To assess effects on specific targets, methods like the Ellman method are used to quantify cholinesterase inhibition. nih.gov

Cell-Based Neurotoxicity Models: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are treated with a neurotoxin (e.g., Aβ1-42 peptide) in the presence or absence of the test compound. Neuroprotection is assessed by measuring cell viability, neurite outgrowth, and levels of apoptotic markers. mdpi.comnih.gov

Reactive Oxygen Species (ROS) Assays: Fluorometric probes are used to measure the compound's ability to scavenge intracellular ROS. nih.gov

Target Engagement Assays: Biophysical techniques such as tryptophan fluorescence quenching can be used to confirm the direct binding of a compound to its purified protein target (e.g., TRKB). mdpi.com

Anticancer Activity Assays:

Cell Proliferation and Cytotoxicity Assays: High-throughput screening often begins with assays like the MTT or CCK-8 assay, which measure the metabolic activity of cells as an indicator of viability and proliferation. researchgate.net Large-scale evaluations may use panels of dozens of human cancer cell lines, such as the NCI-60 panel. nih.gov

Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide staining is a standard method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. nih.gov The activity of specific caspases can be quantified using luminometric or colorimetric substrate cleavage assays. researchgate.net

Western Blot Analysis: This technique is crucial for mechanistic studies, allowing for the quantification of key proteins involved in signaling pathways (e.g., phosphorylated AKT), apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2), and autophagy (e.g., LC3-II/LC3-I ratio). researchgate.netnih.gov

COMPARE Analysis: This is a computational bioinformatics tool used by the National Cancer Institute (NCI) to suggest a mechanism of action. It compares the compound's unique pattern of cytotoxicity across the NCI-60 cell line panel with the patterns of thousands of standard agents whose mechanisms are known. nih.gov

Table 4: Common In Vitro Assays for Derivative Evaluation

Assay Type Purpose Typical Readout/Method Reference(s)
MIC Assay Quantify antibacterial/antifungal potency Broth microdilution nih.gov
MTT/CCK-8 Assay Measure cytotoxicity/cell viability Colorimetric (formazan production) researchgate.net
Flow Cytometry Quantify apoptosis Annexin V/Propidium Iodide staining nih.gov
Caspase Activity Assay Measure apoptosis execution Cleavage of a colorimetric/fluorometric substrate researchgate.net
Western Blot Analyze protein expression/activation Immunodetection of specific proteins (e.g., p-AKT, cleaved PARP, LC3) nih.govresearchgate.netnih.gov
Neurite Outgrowth Assay Assess neuroprotective/neurogenic effects Microscopic imaging and quantification of neurite length mdpi.com

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features within the Piperazine (B1678402) Scaffold

The piperazine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds due to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms within the piperazine ring are key pharmacophoric features, capable of forming crucial interactions with biological targets.

The basic nitrogen atoms of the piperazine ring are fundamental for its biological activity. They can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of receptors and enzymes. Studies on various piperazine-containing compounds have consistently shown that both nitrogen atoms are often essential for optimal receptor binding and activity. The relative positioning of these nitrogen atoms in a chair-like conformation allows for specific spatial arrangements of substituents, influencing ligand-receptor interactions.

In the context of phenylpiperazine derivatives, the piperazine ring serves as a central scaffold that correctly orients the phenyl ring and other substituents for interaction with the target. The distance and geometric relationship between the aromatic ring and the second nitrogen atom of the piperazine are critical determinants of pharmacological activity.

Impact of Fluorine Substitution Patterns on Biological Activity and Selectivity

The substitution of hydrogen atoms with fluorine on the phenyl ring has a profound impact on the biological activity and selectivity of phenylpiperazine derivatives. The 2,4,5-trifluorophenyl substitution pattern in 1-[(2,4,5-Trifluorophenyl)methyl]piperazine is a key determinant of its pharmacological profile. Fluorine atoms, being highly electronegative, can alter the electronic properties of the aromatic ring, influence the pKa of the piperazine nitrogens, and participate in hydrogen bonding or other non-covalent interactions with the target protein.

In a study of fluoro-analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, a compound bearing a 2,4,5-trifluorophenyl substituent demonstrated high affinity for α1d-adrenergic receptors. This trifluoro-substituted analog exhibited significantly decreased affinity for α1a-adrenergic, 5-HT1a, and D2 receptors compared to its non-fluorinated or di-fluorinated counterparts, highlighting the role of the specific fluorine substitution pattern in conferring selectivity.

The electronic withdrawing nature of the three fluorine atoms on the phenyl ring can modulate the electrostatic potential of the molecule, influencing how it interacts with the binding site. Furthermore, fluorine substitution can impact the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, a common strategy in drug design to improve pharmacokinetic properties.

Influence of Phenyl and Piperazine Ring Substituents on Target Affinity

The affinity of this compound derivatives for their biological targets can be finely tuned by introducing various substituents on both the phenyl and piperazine rings.

Phenyl Ring Substituents: The nature, position, and number of substituents on the phenyl ring are critical for target affinity and selectivity. As discussed, the 2,4,5-trifluoro substitution pattern is a key feature. Quantitative structure-activity relationship (QSAR) studies on related phenylpiperazine series have shown that the steric, electronic, and hydrophobic properties of phenyl substituents significantly influence binding. For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity to both 5-HT1A and α1 receptors. Conversely, the steric bulk at the meta and para positions can be a discriminating factor for selectivity between different receptor subtypes.

Piperazine Ring Substituents: Modifications to the piperazine ring, particularly at the N4 position, can dramatically alter the pharmacological profile. In many classes of phenylpiperazine derivatives, the N4-substituent is a key interaction point with the target receptor. The size, shape, and chemical nature of this substituent can dictate affinity and whether the compound acts as an agonist, antagonist, or inverse agonist. For example, in a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring led to potent D1 and D2 antagonism in vivo.

The following table summarizes the effects of different substitution patterns on related phenylpiperazine derivatives, providing insights into the potential impact on this compound analogs.

Substitution SiteSubstituent TypeObserved Effect on Affinity/Selectivity in AnalogsReference
Phenyl Ring (ortho)Electron-withdrawingFavorable for 5-HT1A and α1 receptor affinity
Phenyl Ring (meta)Bulky groupsCan discriminate between 5-HT1A and α1 receptor subtypes
Phenyl Ring (para)Limited volume toleranceRestricted space in the binding pocket of 5-HT1A and α1 receptors
Piperazine Ring (N4)VariesKey determinant of pharmacological activity and functional natureGeneral observation
Piperazine Ring (C2)Small alkyl groupsIncreased D1 and D2 receptor antagonism

Conformational Analysis and Its Correlation with Pharmacological Profile

The flexibility of the bond connecting the trifluorophenylmethyl group to the piperazine nitrogen allows for multiple possible orientations of the aromatic ring relative to the piperazine scaffold. Molecular modeling and computational chemistry techniques are essential tools to predict the low-energy conformations of the molecule and to understand how these conformers might interact with a target receptor. The specific dihedral angles between the phenyl ring and the piperazine ring can be crucial for aligning key pharmacophoric features with complementary residues in the binding pocket.

Rational Design of Novel Analogs for Enhanced Potency and Target Specificity

The rational design of novel analogs based on the this compound scaffold aims to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This process relies heavily on the understanding of the SAR principles discussed in the preceding sections.

A common strategy in rational drug design is to systematically modify different parts of the lead compound. For this compound, this could involve:

Modification of the Phenyl Ring Substitution: While the 2,4,5-trifluoro pattern confers a degree of selectivity, exploring other mono-, di-, or tri-halogenated patterns, or the introduction of other small electron-withdrawing or -donating groups, could further refine the selectivity profile.

Alteration of the Linker: The methylene (B1212753) linker between the phenyl ring and the piperazine nitrogen is a point for modification. Introducing rigidity, for example, by incorporating it into a larger ring system, could lock the molecule into a more active conformation, potentially increasing potency.

Derivatization of the N4-Position of the Piperazine Ring: This is a highly versatile position for introducing a wide range of substituents to explore interactions with different regions of the target binding site. The addition of groups with varying sizes, lipophilicities, and hydrogen bonding capabilities can lead to analogs with improved affinity and selectivity.

Computational tools such as molecular docking and pharmacophore modeling can be employed to guide the design of new analogs. By docking virtual libraries of designed compounds into a model of the target receptor, it is possible to predict their binding modes and affinities, thus prioritizing the synthesis of the most promising candidates.

The following table outlines potential design strategies for novel analogs of this compound.

Design StrategyRationalePotential Outcome
Vary Phenyl SubstituentsModulate electronic and steric properties to fine-tune receptor selectivity.Enhanced selectivity for a specific receptor subtype.
Modify the LinkerIntroduce conformational rigidity to favor the bioactive conformation.Increased potency and reduced off-target effects.
Diversify N4-SubstituentsExplore new interactions within the receptor binding pocket.Improved affinity and modulation of functional activity (e.g., agonist to antagonist).

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific molecular docking studies detailing the interaction of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine with biological targets have been published. While docking is a common technique used to predict the binding orientation and affinity of small molecules to proteins, and has been applied to various arylpiperazine derivatives, specific results, such as binding energies or key interacting residues for this exact compound, are not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

There are no published molecular dynamics (MD) simulation studies that specifically analyze the conformational landscape or binding pathways of this compound. MD simulations are frequently used to understand the dynamic behavior of ligand-receptor complexes and to explore the stability of binding poses over time. Such studies have been conducted on the broader phenyl-piperazine scaffold to identify potential inhibitors for various targets, but data for the trifluorinated derivative is absent from the literature.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Specific quantum mechanical calculations, such as those using Density Functional Theory (DFT), for this compound have not been reported. DFT is a powerful method to investigate the electronic structure, reactivity descriptors (like HOMO-LUMO gaps), and spectroscopic properties of molecules. While DFT has been applied to other fluorophenylpiperazine analogs to understand their structural and electronic characteristics, these analyses have not been extended to the 2,4,5-trifluorophenyl variant.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A Quantitative Structure-Activity Relationship (QSAR) model that includes this compound could not be found in the reviewed literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Although QSAR models have been developed for various classes of piperazine-containing compounds to predict activities like cytotoxicity or receptor antagonism, none specifically detail the predictive activity of this compound.

Free Energy Perturbation Calculations for Binding Affinity Prediction

There is no available research that employs Free Energy Perturbation (FEP) calculations to predict the binding affinity of this compound. FEP is a rigorous computational method used to calculate the relative binding free energies between two ligands. It is a resource-intensive technique applied in lead optimization stages of drug discovery, but its application to this specific compound has not been documented in scientific publications.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 1-[(2,4,5-Trifluorophenyl)methyl]piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the protons of the piperazine (B1678402) ring appear as multiplets in the aliphatic region, while the methylene (B1212753) bridge protons and the aromatic protons of the trifluorophenyl ring resonate at distinct chemical shifts. The integration of these signals corresponds to the number of protons in each group, and their splitting patterns provide information about adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom, including those in the trifluorophenyl ring, the methylene bridge, and the piperazine ring. The chemical shifts are influenced by the electronegativity of the attached fluorine atoms, leading to characteristic downfield shifts for the carbon atoms of the aromatic ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, establishing correlations between protons and carbons within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic piperazine and methylene groups, C-N stretching of the amine, and strong C-F stretching vibrations characteristic of the trifluorophenyl group.

Table 2: Characteristic Infrared Absorption Bands for this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound involve cleavage of the benzylic C-N bond, leading to the formation of the trifluorobenzyl cation and the piperazine radical cation. The trifluorobenzyl cation is often a prominent peak in the spectrum.

When coupled with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry allows for the separation and identification of the compound in complex mixtures, as well as the characterization of any impurities.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantitative analysis and purity determination of this compound. The trifluorophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection.

A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifying agent like trifluoroacetic acid or formic acid to ensure good peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.

Table 3: Typical HPLC-UV Method Parameters for the Analysis of this compound

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound, particularly for assessing its volatility and thermal stability. For GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

The choice of the column is critical, with moderately polar columns often providing good separation. The temperature program of the GC oven is optimized to ensure adequate separation from any potential impurities.

Table 4: General Gas Chromatography (GC) Parameters for the Analysis of this compound

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for assessing the purity of this compound and monitoring the progress of its synthesis. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

Methodology: For the analysis of piperazine derivatives, the stationary phase typically consists of a silica (B1680970) gel 60 F254 plate. A small spot of a solution containing the compound is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent mixture ascends the plate via capillary action, the compound travels up the plate. Its rate of migration is determined by its polarity, its affinity for the stationary phase, and its solubility in the mobile phase.

The separation can be visualized under UV light (typically at 254 nm), where the trifluorophenyl group will absorb light and appear as a dark spot on the fluorescent background of the plate. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, temperature).

While specific Rƒ values for this compound are dependent on the exact conditions used, a variety of solvent systems can be employed for the analysis of piperazine derivatives. The selection of the mobile phase is critical for achieving optimal separation.

Table 1: Typical TLC Mobile Phase Systems for Piperazine Derivatives

Mobile Phase CompositionRatio (v/v)PolarityTypical Application
Ethyl Acetate : Methanol1 : 1HighGeneral purpose separation of polar compounds.
Chloroform : Methanol9 : 1Medium-HighEffective for separating compounds of intermediate polarity.
Diethyl Ether : Methanol4 : 1MediumProvides alternative selectivity for piperazine derivatives.
n-Butanol : Acetic Acid : Water4 : 1 : 1High (Acidic)Used for separating basic compounds like piperazines, where the acid can improve spot shape.

This table represents common solvent systems used for the general class of piperazine compounds and would require optimization for the specific analysis of this compound.

Elemental Analysis

Elemental analysis is a cornerstone quantitative technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and fluorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₁H₁₃F₃N₂. A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and elemental composition.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its elements.

Molecular Formula: C₁₁H₁₃F₃N₂ Molecular Weight: 230.23 g/mol

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass in Molecule ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12157.40%
HydrogenH1.0081313.1045.69%
FluorineF18.998356.99424.75%
NitrogenN14.007228.01412.16%
Total 230.233 100.00%

This interactive table displays the calculated theoretical elemental percentages for the compound.

An experimental result from a CHN/F analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values is considered confirmation of the compound's empirical formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. This technique provides unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The process first requires the growth of a high-quality single crystal of the compound, which is often achieved by slow evaporation of a saturated solution or by vapor diffusion. This single crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, a definitive atomic model is built. The resulting data provides a wealth of structural information.

Table 3: Crystallographic Data Typically Determined

ParameterDescription
Crystal System The classification of the crystal based on its atomic lattice (e.g., monoclinic, triclinic, orthorhombic).
Space Group The specific symmetry group of the crystal structure.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distances between the nuclei of bonded atoms (in Ångströms).
Bond Angles The angles formed between three connected atoms (in degrees).
Torsional Angles The dihedral angles that define the conformation of the molecule.

This table outlines the key parameters obtained from a successful single-crystal X-ray diffraction experiment.

For this compound, this analysis would confirm the connectivity of the trifluorophenyl, methyl, and piperazine moieties. It would also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the bulky substituted phenyl group.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess a chromophore (a light-absorbing group). The 2,4,5-trifluorophenyl ring in the target molecule acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum.

This property can be leveraged for quantitative analysis based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A typical quantitative analysis involves preparing a series of standard solutions of this compound of known concentrations in a suitable UV-transparent solvent (e.g., methanol or ethanol). The UV spectrum is recorded for each standard to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting the absorbance at λmax versus the concentration of the standards. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve.

In some cases, to increase sensitivity or to shift the analysis into the visible range to avoid interference from other UV-absorbing compounds, a derivatization reaction may be employed. For piperazine derivatives, reagents can be used to form intensely colored products that can be measured at higher wavelengths. scbt.com However, the native UV absorbance of the trifluorophenyl group is often sufficient for direct quantitative measurements.

Future Directions and Broader Research Implications

Potential of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not prominent in current literature, its structural features suggest significant potential in this area. Chemical probes are essential tools for dissecting biological processes, and the inclusion of fluorine atoms, as seen in the trifluorophenyl moiety, can confer properties that are highly advantageous for such applications.

Fluorine is often incorporated into molecules to enhance metabolic stability and binding affinity. Furthermore, the presence of the 19F isotope allows for fluorine-specific nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying drug-protein interactions. The development of 18F-labeled positron emission tomography (PET) tracers from piperazine-based compounds for imaging fibroblast activation protein (FAP) in tumors underscores the utility of fluorinated piperazines in creating sophisticated biological imaging tools.

Given this precedent, this compound could serve as a valuable scaffold for the development of novel probes. Its potential applications could span from assays to identify new biological targets to in vivo imaging agents for diagnosing and monitoring diseases. Future research could focus on synthesizing radiolabeled versions of this compound or its derivatives to explore their biodistribution and target engagement in living systems.

Advancements in Understanding the General Pharmacological Landscape of Piperazine (B1678402) Scaffolds

The piperazine ring is a well-established "privileged scaffold" in drug discovery, prized for its versatile physicochemical and pharmacological properties. This simple heterocycle is a cornerstone in the design of a wide array of therapeutic agents, a testament to its ability to interact with multiple biological targets.

The pharmacological activities associated with piperazine derivatives are remarkably diverse, as highlighted in the table below.

Therapeutic AreaExamples of Biological Activity
Oncology Anticancer, Antiproliferative
Infectious Diseases Antimicrobial, Antiviral, Antifungal
Central Nervous System Antidepressant, Antipsychotic, Anxiolytic, Anticonvulsant
Other Anti-inflammatory, Antihypertensive, Antihistaminic

Recent advancements continue to expand this landscape. For instance, novel piperazine derivatives are being investigated as potent inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and the regulation of adenosine (B11128) signaling. Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the phenyl and piperazine moieties can significantly impact their potency and selectivity for different ENT subtypes.

Furthermore, the piperazine scaffold is being explored in the development of agents targeting challenging diseases like HIV, with some derivatives showing promise as CCR5 antagonists, effectively blocking a key co-receptor for viral entry into host cells. The ongoing research into the vast chemical space occupied by piperazine derivatives continues to uncover new therapeutic possibilities and deepen our understanding of their structure-activity relationships.

Development of Next-Generation Molecular Entities Based on the this compound Template

The this compound structure serves as a valuable template for the design of next-generation therapeutic agents. The trifluorophenyl group, in particular, has been a key component in the development of highly potent and selective drug candidates.

A landmark example is the discovery of a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes. This compound, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, incorporates the 1-(2,4,5-trifluorophenyl) moiety and has demonstrated excellent selectivity and in vivo efficacy. nih.gov The phosphate (B84403) salt of this compound, known as Sitagliptin (MK-0431), was selected for clinical development. nih.gov

The development of this DPP-IV inhibitor showcases the potential of the trifluorophenylpiperazine scaffold. The trifluorophenyl group is crucial for its high affinity and selectivity, highlighting the importance of this specific substitution pattern in designing new drug candidates. The success of this compound provides a strong rationale for further exploration of the this compound template in the search for novel therapeutics for a range of diseases.

Future research in this area will likely focus on leveraging the favorable properties of the trifluorophenylpiperazine core to design new molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The versatility of the piperazine ring allows for the introduction of diverse substituents, enabling the fine-tuning of biological activity and the exploration of new therapeutic targets.

Q & A

Basic Research Question

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Fluorine substitutions may enhance binding affinity due to electronegativity and lipophilicity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Microbial inhibition : Disc diffusion assays against Gram-positive/negative bacteria to explore antimicrobial potential .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Research Question

  • Temperature control : Maintain 50–60°C during alkylation to balance reaction rate and byproduct formation .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions while maintaining solubility .
  • Scale-up challenges : Monitor exothermic reactions using inline FTIR for real-time analysis .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Fluorine positioning : Compare 2,4,5-trifluoro vs. mono-/di-fluoro analogs to assess how electronic effects modulate receptor binding .
  • Piperazine modifications : Introduce substituents (e.g., methyl or sulfonyl groups) to the piperazine ring to study steric and electronic impacts on bioavailability .
  • Bioisosteric replacement : Replace the benzyl group with heterocycles (e.g., pyridine) to enhance metabolic stability while retaining activity .

How can contradictory pharmacological data across studies be resolved?

Advanced Research Question

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm receptor specificity .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

What computational approaches predict the compound’s biological targets?

Advanced Research Question

  • Molecular docking : Screen against GPCR databases (e.g., GPCRdb) to prioritize receptors like 5-HT₁A or D₂ .
  • Pharmacophore mapping : Identify critical features (e.g., fluorine atoms, piperazine distance) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to forecast solubility (LogP ~2.5) and cytochrome P450 interactions, guiding toxicity studies .

How are solubility and stability challenges addressed in formulation?

Advanced Research Question

  • Co-solvent systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility while maintaining compound integrity .
  • Lyophilization : Convert hydrochloride salts to free bases for improved stability in long-term storage .
  • Degradation studies : Conduct forced degradation (e.g., UV light, acidic/basic conditions) with LC-MS monitoring to identify vulnerable sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.